![molecular formula C11H11Cl3N2O8 B13797959 Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-](/img/structure/B13797959.png)
Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique molecular structure, which includes dichloroacetamide and hydroxyphenyl groups. It is known for its potential use in medicinal chemistry and other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel- involves multiple steps. One common method includes the reaction of 2,2-dichloroacetamide with a hydroxyphenyl derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH to achieve high yield and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products.
化学反応の分析
Types of Reactions
Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel- has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein binding.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel- involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, altering cellular pathways and leading to its observed effects. Detailed studies on its molecular interactions are essential to fully understand its mechanism.
類似化合物との比較
Similar Compounds
- Acetamide,2,2-dichloro-N-[(1R,2S)-2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl]
- 2,2-Dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-[4-(methylsulfonyl)phenyl]ethyl)acetamide
Uniqueness
Acetamide,2,2-dichloro-N-[(1R,2R)-2-hydroxy-1-(hydroxymethyl)-2-[4-(trioxidochloro)phenyl]ethyl]-,rel- is unique due to its specific molecular structure, which imparts distinct chemical and biological properties
特性
分子式 |
C11H11Cl3N2O8 |
|---|---|
分子量 |
405.6 g/mol |
IUPAC名 |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] perchlorate |
InChI |
InChI=1S/C11H11Cl3N2O8/c12-10(13)11(18)15-8(5-24-14(19,20)21)9(17)6-1-3-7(4-2-6)16(22)23/h1-4,8-10,17H,5H2,(H,15,18)/t8-,9-/m1/s1 |
InChIキー |
RHMYDNYTHHWQPG-RKDXNWHRSA-N |
異性体SMILES |
C1=CC(=CC=C1[C@H]([C@@H](COCl(=O)(=O)=O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C(C(COCl(=O)(=O)=O)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


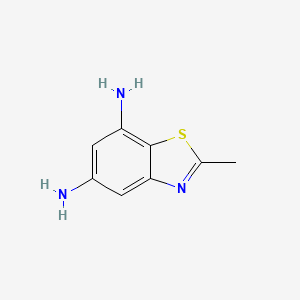

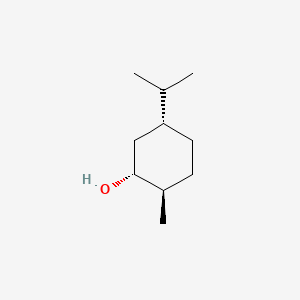
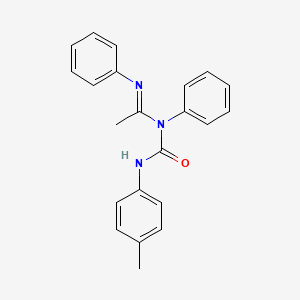
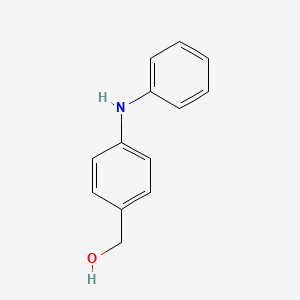
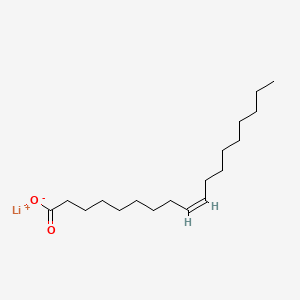

![2-[(1S,2R,3R,4S,5R,6R)-3-(diaminomethylideneamino)-2,4,5-trihydroxy-6-[(2R,3R,4R,5S)-4-hydroxy-4-(hydroxymethyl)-5-methyl-3-[(2R,3S,4S,5R,6R)-4,5,6-trihydroxy-3-(methylamino)oxan-2-yl]oxyoxolan-2-yl]oxycyclohexyl]guanidine;sulfuric acid;hydrate](/img/structure/B13797918.png)


![N-[4-(phenylmethoxy)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B13797935.png)
![Carbonic dihydrazide,bis[(2-nitrophenyl)methylene]-(9ci)](/img/structure/B13797938.png)
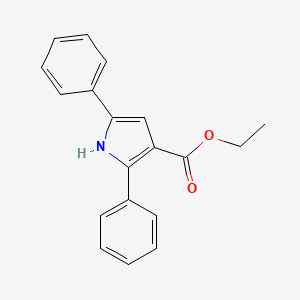
![Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-](/img/structure/B13797953.png)
